molecular formula C20H20N2O8S B1244035 KXX3WL2K5P

KXX3WL2K5P

Cat. No.: B1244035
M. Wt: 448.4 g/mol
InChI Key: NCPUFPHVKAPNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for ME-3277 are not widely available in the public domain. industrial production methods likely involve complex organic synthesis.
    • Researchers and pharmaceutical companies typically guard proprietary information related to synthesis and production.
  • Chemical Reactions Analysis

    • ME-3277 may undergo various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • Major products formed from these reactions are not publicly documented.
  • Scientific Research Applications

    • ME-3277 has been investigated for its potential applications in various fields:

        Medicine: Its role in cardiovascular diseases, particularly thrombosis prevention.

        Chemistry: Understanding its chemical properties and interactions.

        Biology: Exploring its effects on cellular processes.

        Industry: Potential applications in drug development and therapeutics.

  • Mechanism of Action

    • ME-3277’s mechanism of action centers around its interaction with GP IIb/IIIa (Integrin alpha-IIb/beta-3) receptors.
    • These receptors play a crucial role in platelet aggregation and clot formation.
    • By antagonizing GP IIb/IIIa, ME-3277 inhibits platelet aggregation, reducing the risk of thrombosis.
  • Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are not readily available.
    • Researchers may explore related GP IIb/IIIa antagonists to understand ME-3277’s uniqueness.

    Properties

    Molecular Formula

    C20H20N2O8S

    Molecular Weight

    448.4 g/mol

    IUPAC Name

    2-[2-(carboxymethoxy)-4-[2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonylamino)acetyl]phenoxy]acetic acid

    InChI

    InChI=1S/C20H20N2O8S/c23-13(8-22-20(28)17-6-12-7-21-4-3-16(12)31-17)11-1-2-14(29-9-18(24)25)15(5-11)30-10-19(26)27/h1-2,5-6,21H,3-4,7-10H2,(H,22,28)(H,24,25)(H,26,27)

    InChI Key

    NCPUFPHVKAPNOO-UHFFFAOYSA-N

    Canonical SMILES

    C1CNCC2=C1SC(=C2)C(=O)NCC(=O)C3=CC(=C(C=C3)OCC(=O)O)OCC(=O)O

    Synonyms

    ME 3277
    ME3277

    Origin of Product

    United States

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